molecular formula C7H11NO B2662273 1-Methoxycyclopentane-1-carbonitrile CAS No. 92747-27-8

1-Methoxycyclopentane-1-carbonitrile

Cat. No.: B2662273
CAS No.: 92747-27-8
M. Wt: 125.171
InChI Key: AIQQWPIHPKNKDO-UHFFFAOYSA-N
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Description

1-Methoxycyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a derivative of cyclopentane, where a methoxy group and a nitrile group are attached to the same carbon atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxycyclopentane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxycyclopentanol. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxycyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxycyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in metabolic processes. The methoxy group can also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methoxy group and a nitrile group on the same carbon atom. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-methoxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-9-7(6-8)4-2-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQWPIHPKNKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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